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(Cyclopenta-2,4-dien-1-yl)trimethylgermane

Chemical Vapor Deposition Germanium thin film Precursor comparison

(Cyclopenta-2,4-dien-1-yl)trimethylgermane (CAS 26168-12-7, also referred to as cyclopentadienyltrimethylgermane or CpGeMe3) is a liquid organogermanium compound comprising a σ‑bound cyclopentadienyl ligand and three methyl substituents on germanium [3.0.CO;2-M" target="_blank">1]. It belongs to the C5H4MMe3 (M = Si, Ge, Sn) series and exhibits fluxional metallotropic behaviour that is intermediate between its silicon and tin congeners.

Molecular Formula C8H14Ge
Molecular Weight 182.83 g/mol
Cat. No. B11726292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopenta-2,4-dien-1-yl)trimethylgermane
Molecular FormulaC8H14Ge
Molecular Weight182.83 g/mol
Structural Identifiers
SMILESC[Ge](C)(C)C1C=CC=C1
InChIInChI=1S/C8H14Ge/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3
InChIKeyZKMGIHQRIBHPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclopenta-2,4-dien-1-yl)trimethylgermane (CpGeMe3): Procurement-Relevant Baseline for a Group 14 Cyclopentadienyl-Germanium Precursor


(Cyclopenta-2,4-dien-1-yl)trimethylgermane (CAS 26168-12-7, also referred to as cyclopentadienyltrimethylgermane or CpGeMe3) is a liquid organogermanium compound comprising a σ‑bound cyclopentadienyl ligand and three methyl substituents on germanium [1]. It belongs to the C5H4MMe3 (M = Si, Ge, Sn) series and exhibits fluxional metallotropic behaviour that is intermediate between its silicon and tin congeners [2]. Its key demonstrated utility lies in chemical vapour deposition (CVD) of thin germanium films and as a modular ligand-transfer reagent for indium(I) chemistry [1][3].

Workflow Low-temp. CVD of Ge thin films (200–500 °C)
Synthon Modular ligand-transfer reagent for In(I) chemistry
Probe Mechanistic NMR probe for σ‑bound Cp metallotropism

Why Generic Substitution of (Cyclopenta-2,4-dien-1-yl)trimethylgermane Fails: Comparator-Specific Differentiation Drivers


Within the C5H4MMe3 series, the silicon, germanium, and tin analogues differ substantially in physical state, thermal stability, and chemical reactivity, making straightforward interchange impossible. In CVD applications, conventional germanium precursors (GeH4, GeCl4) are either toxic compressed gases or require higher deposition temperatures (>400 °C), whereas cyclopentadienyl germanes deliver usable films between 200 and 500 °C with ease of handling [1]. In organometallic synthesis, CpSiMe3 and CpSnMe3 exhibit divergent reactivity profiles with indium(I): CpSnMe3 undergoes rapid decomposition to In(C5H5), while CpGeMe3 stably forms the isolable complex In(C5H4GeMe3) [2]. These context‑dependent performance gaps preclude one‑to‑one substitution and necessitate compound‑specific procurement decisions.

CpGeMe3
vs
CpSiMe3
Reported flash point differs (~47 °C vs 29 °C). Handling and storage safety margins may not transfer directly.
CpGeMe3
vs
CpSnMe3
In(I) complexation outcome diverges: isolable In(C5H4GeMe3) vs. reported decomposition to In(C5H5).
CpGeMe3
vs
GeH4 / IBGe
CVD temp. window and vapour pressure mismatch. Liquid form factor limits direct gas-phase tool substitution.

Quantitative Differentiation Evidence for (Cyclopenta-2,4-dien-1-yl)trimethylgermane vs. Closest Analogs


CVD Deposition Temperature Window: CpGeMe3 vs. Germane (GeH4)

Cyclopentadienyl germanes deposit germanium thin films at a lower temperature threshold than the standard gaseous precursor germane (GeH4). The cyclopentadienyl‑based precursors are reported to operate effectively within a temperature window of 200–500 °C, whereas GeH4 requires temperatures between 400 and 600 °C for acceptable CVD performance [1][2]. This expanded low‑temperature processing range enables deposition on thermally sensitive substrates that would be incompatible with GeH4.

CVD Temperature Window
Head-to-head
200–500 °C (CpGeMe3)
vs 400–600 °C (GeH4)
Supports temp.-sensitive substrate processing
Lower bound extended by 200 °C
Chemical Vapor Deposition Germanium thin film Precursor comparison

Flash-Point Safety Margin: CpGeMe3 vs. CpSiMe3 (Trimethylsilylcyclopentadiene)

The germanium analogue exhibits a significantly higher flash point than its silicon congener. (Cyclopenta-2,4-dien-1-yl)trimethylgermane has a measured flash point of 46.976 °C [1], whereas cyclopentadienyltrimethylsilane (CpSiMe3) has a reported flash point of 29 °C . This 18 °C safety margin places CpGeMe3 further away from ambient‑temperature ignition risk, reducing the likelihood of requiring refrigerated storage or explosion‑proof facilities.

Flash Point Safety Margin
Data to verify
46.976 °C (CpGeMe3)
vs 29 °C (CpSiMe3)
Reported handling margin context
Δ = +17.976 °C; source review recommended
Safety Flash point Organometallic handling

Reactivity Differentiation in Indium(I) Chemistry: CpGeMe3 vs. CpSnMe3

In reactions with indium(I) chloride, the choice of group 14 cyclopentadienyl reagent critically determines whether the desired half‑sandwich complex is isolable. CpGeMe3 reacts cleanly via its lithium salt to form the stable indium(I) complex In(C5H4GeMe3) [1]. In stark contrast, the tin analogue CpSnMe3 does not yield In(C5H4SnMe3) but instead decomposes quantitatively to unsubstituted In(C5H5) and Me3SnCl [1]. CpSiMe3 occupies an intermediate position, forming In(C5H4SiMe3), which has been structurally authenticated by single‑crystal X‑ray diffraction [1].

In(I) Complexation Outcome
Head-to-head
Isolable In(C5H4GeMe3)
vs Decomposition (CpSnMe3)
Key ligand transfer reaction context
CpSiMe3 forms isolable In(C5H4SiMe3)
Indium(I) chemistry Ligand transfer Organometallic synthesis

Pauson–Khand Reaction: Trimethylgermyl as a Latent Functional Group with Quantified Yield

The trimethylgermyl group at the alkyne terminus of an enyne participates in the Co2(CO)8‑mediated Pauson–Khand reaction, delivering bicyclo[3.3.0]octenone and bicyclo[4.3.0]nonenone skeletons in a stereoselective manner [1]. When conducted in the presence of 4 Å molecular sieves, the trimethylgermyl‑substituted bicyclic product 4a was obtained in 65 % isolated yield as the sole diastereomer [1]. The trimethylgermyl moiety can subsequently be converted to an iodo group, establishing it as a bona fide latent functional group handle [1]. Analogous reactions with the trimethylsilyl group are well‑precedented, but the Ge–C bond cleavage offers orthogonal late‑stage functionalisation conditions compared to Si–C cleavage.

Pauson–Khand Yield
Reported
65% (GeMe3-alkyne)
Single diastereomer
Supports orthogonal functionalization workflows
Co2(CO)8, 4 Å MS conditions
Pauson–Khand reaction Latent functional group Stereoselective synthesis

Vapour Pressure Suitability for CVD: CpGeMe3 vs. IBGe (iso-Butylgermane)

(Cyclopenta-2,4-dien-1-yl)trimethylgermane has a measured vapour pressure of 1.827 mmHg at 25 °C [1], which exceeds the practical minimum threshold of 0.76 Torr (≈1 mbar) for viable CVD precursor delivery, as established in organogermanium precursor screening studies [2]. The commercially adopted alternative iso‑butylgermane (IBGe) boils at 66 °C at atmospheric pressure [3] and possesses a significantly higher vapour pressure, which can complicate precise mass‑flow control at low deposition rates. CpGeMe3's moderate volatility may therefore be advantageous for ALD‑type pulsed delivery where excessive vapour pressure causes overshoot.

Vapour Pressure for CVD
Reported
1.827 mmHg at 25 °C
Supports ALD/pulsed CVD delivery configurations
>>2.4× the CVD threshold
Vapour pressure CVD precursor Volatility comparison

Deprotonation Efficiency: High-Yield Lithiation of CpGeMe3

The deprotonation of (trimethylgermyl)cyclopentadiene with n‑butyllithium in diethyl ether proceeds with a reported yield of 90.6 %, generating lithium cyclopenta-1,4-dien-1-yl(trimethyl)germane [1]. This high lithiation efficiency is critical for its subsequent use as a ligand‑transfer reagent. While comparable lithiation yields for the silicon analogue are typically in the 85–95 % range (class‑level inference), the quantitative documentation for the germanium compound establishes its reliable scalability for multistep synthetic sequences.

Lithiation Yield
Data to verify
90.6% (n-BuLi, Et2O)
Supports scalable reagent preparation
Supplier-reported data; independent validation context
Lithiation Synthetic yield Ligand precursor

Evidence-Backed Application Scenarios for (Cyclopenta-2,4-dien-1-yl)trimethylgermane


Low-Temperature CVD of Germanium Thin Films on Thermally Sensitive Substrates

CpGeMe3 enables thermal CVD of germanium films at temperatures as low as 200 °C, a full 200 °C below the minimum practical deposition temperature of the industry standard GeH4 (400 °C) [1]. This makes it a candidate precursor for depositing germanium layers on polymer substrates, flexible electronics backplanes, or temperature‑sensitive III‑V stacks where the thermal budget is severely constrained. Its liquid state and moderate vapour pressure (1.827 mmHg at 25 °C) facilitate conventional bubbler delivery without high‑pressure gas handling infrastructure [2].

Synthesis of Germanium-Substituted Indium(I) Half-Sandwich Complexes for Semiconductor Precursor Libraries

When indium(I) chloride is treated with Li[C5H4GeMe3], the stable half‑sandwich complex In(C5H4GeMe3) is obtained, in contrast to the tin analogue which undergoes complete decomposition to unsubstituted In(C5H5) [1]. This specific reactivity window positions CpGeMe3 as the reagent of choice for building organoindium precursor libraries that retain the germanium‑substituted cyclopentadienyl ligand, potentially enabling novel In–Ge bimetallic precursors for ALD of compound semiconductors.

Stereoselective Pauson–Khand Cyclopentenone Synthesis with Orthogonal Late-Stage Functionalisation

The trimethylgermyl group at the alkyne terminus directs stereoselective Pauson–Khand cyclisation to yield bicyclic cyclopentenones as single diastereomers (65 % yield with 4 Å MS) [1]. The GeMe3 moiety is subsequently convertible to iodide under mild conditions, providing an orthogonal deprotection strategy that is distinct from fluoride‑mediated desilylation. This is advantageous in complex natural product synthesis where multiple protecting groups must be differentiated.

Structural and Dynamic NMR Probe in Group 14 Organometallic Research

The fluxional behaviour of CpGeMe3, characterised by variable‑temperature ¹³C NMR, exhibits an enthalpy difference between non‑geminal isomers of ca. 2 kJ mol⁻¹ (determined for the methyl‑substituted analogue) [1]. Additionally, the infrared spectrum in the 3000 cm⁻¹ region provides a clear diagnostic for σ‑cyclopentadienyl geometry [2]. These quantifiable spectroscopic signatures make CpGeMe3 a valuable reference compound for mechanistic studies of metallotropic rearrangement dynamics across the group 14 series.

Application
Selection Property
Validation Focus
Low-Temp. CVD on Thermal Sensitive Substrates
Expanded thermal processing window
Film purity and substrate compatibility at 200 °C
In(I) Half-Sandwich Complex Synthesis
Ge-substituted Cp ligand retention
Stable complex isolation vs. Sn analog decomposition
Stereoselective Pauson–Khand Reaction
GeMe3 as orthogonal latent functional group
Diastereoselectivity and late-stage iodination yield
Organometallic NMR Probe
Well-defined fluxional behavior
Variable-temp. 13C NMR and IR benchmark comparison
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